molecular formula C19H17FN2OS B2693636 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 924421-50-1

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2693636
CAS No.: 924421-50-1
M. Wt: 340.42
InChI Key: ZCXRLBMZAHLUJB-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiazole ring substituted with a 2,5-dimethylphenyl group and a 4-fluorophenylacetamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Substitution Reactions: The 2,5-dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions, using appropriate reagents and catalysts.

    Acylation: The final step involves the acylation of the thiazole derivative with 4-fluorophenylacetic acid or its derivatives, using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing the temperature, pressure, and reaction time.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as 2-aminothiazole and 2-mercaptothiazole.

    Phenylacetamide Derivatives: Compounds with similar phenylacetamide moieties, such as N-phenylacetamide and N-(4-fluorophenyl)acetamide.

Uniqueness

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is unique due to the specific combination of its thiazole ring and substituted phenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be attributed to the specific electronic and steric effects of the substituents, influencing the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-12-3-4-13(2)16(9-12)17-11-24-19(21-17)22-18(23)10-14-5-7-15(20)8-6-14/h3-9,11H,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXRLBMZAHLUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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